Bis(4-biphenylyl)amine

Description

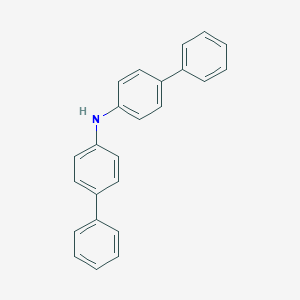

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-N-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUCIDPGGHZXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333423 | |

| Record name | Bis-biphenyl-4-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102113-98-4 | |

| Record name | Bis-biphenyl-4-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis-(4-biphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Significance of Bis(4-biphenylyl)amine in Advanced Materials

An In-depth Technical Guide to the Fundamental Properties of Bis(4-biphenylyl)amine

This compound, also known by synonyms such as 4,4'-Iminobis(biphenyl) and Di([1,1'-biphenyl]-4-yl)amine, is a secondary arylamine that has garnered significant interest within the materials science and organic electronics communities.[1][2] Its rigid, extended π-conjugated structure, composed of two biphenyl units linked by a central nitrogen atom, imparts a unique combination of thermal stability and electronic properties.[3] These characteristics make it a foundational building block for high-performance organic semiconductors.[2]

This guide provides a comprehensive overview of the core properties of this compound, detailing its synthesis, its critical role as a hole-transport material in organic light-emitting diodes (OLEDs), and the standard methodologies for its characterization. The insights herein are tailored for researchers and professionals engaged in the development of novel electronic materials and pharmaceuticals.

Part 1: Core Molecular and Physical Properties

The fundamental properties of this compound define its behavior in both chemical reactions and solid-state device applications. Its high melting point is indicative of a stable crystalline structure, a crucial attribute for creating durable thin films in electronic devices.[4]

| Property | Value | Source(s) |

| CAS Number | 102113-98-4 | [5] |

| Molecular Formula | C₂₄H₁₉N | [5] |

| Molecular Weight | 321.42 g/mol | [5] |

| Appearance | White to off-white powder/crystal | [6] |

| Melting Point | 209 °C | [7] |

| Boiling Point | 507.0 ± 39.0 °C (Predicted) | [7] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in chloroform, DMSO, acetonitrile | [4] |

Part 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its high yields and tolerance of various functional groups.

Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol describes the coupling of Bis(4-bromophenyl)amine with phenylboronic acid.

Causality Statement: The choice of a palladium catalyst, specifically Pd(PPh₃)₄, is critical as it efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination required for C-C bond formation. An inert nitrogen atmosphere is essential to prevent the oxidation of the palladium catalyst, which would render it inactive. Potassium phosphate (K₃PO₄) is used as the base to facilitate the transmetalation step by activating the boronic acid.

Methodology:

-

Reactant Preparation: In a 500 mL three-neck round-bottom flask, combine Bis(4-bromophenyl)amine (4.0 g, 12.3 mmol) and phenylboronic acid (4.0 g, 32.7 mmol).[7]

-

Solvent Addition: Add toluene (250 mL) and ethanol (60 mL) to the flask.[7]

-

Inerting the System: Equip the flask with a condenser and a nitrogen inlet. Bubble nitrogen gas through the stirred solution for 15 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: To the oxygen-free mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.4 g, 1.23 mmol) and potassium phosphate (K₃PO₄, 13.5 g, 64 mmol) in sequence.[7]

-

Reaction: Heat the mixture to reflux and maintain under a nitrogen atmosphere overnight with vigorous stirring.[7]

-

Initial Workup: After cooling to room temperature, filter the reaction mixture through filter paper to remove insoluble inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.[7]

-

Purification:

-

Redissolve the resulting solid in hot toluene, ensuring the solution is purged with nitrogen.

-

Filter the hot solution through a pad of Celite®/silica gel to remove residual palladium catalyst. This step is self-validating; a clear, colorless filtrate indicates successful removal of the dark-colored catalyst.

-

Evaporate the solvent from the filtrate.

-

Wash the resulting white crystalline solid with hexane to remove non-polar impurities and air dry to yield the final product.[7]

-

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Part 3: Application as a Hole-Transport Material (HTM) in OLEDs

The extended aromatic structure of this compound allows for significant electron delocalization, which is fundamental to its function as an organic semiconductor.[3] In OLEDs, it is primarily used as a material for the Hole-Transport Layer (HTL).

Mechanism of Action: The HTL has two primary responsibilities in an OLED device:

-

Efficient Hole Transport: It must facilitate the movement of positive charge carriers (holes) from the anode (typically Indium Tin Oxide, ITO) towards the emissive layer (EML). Arylamines are well-suited for this due to the stability of the radical cation formed upon oxidation (hole injection) and the intermolecular orbital overlap that allows for hole hopping between adjacent molecules.[8]

-

Electron Blocking: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the work function of the anode for efficient hole injection. Concurrently, its Lowest Unoccupied Molecular Orbital (LUMO) should be significantly higher than that of the EML to create an energy barrier that blocks electrons from passing through the HTL to the anode, thereby confining them to the emissive layer to recombine with holes and produce light.[8]

The thermal stability and amorphous film-forming ability of materials like this compound are crucial for the operational lifetime and efficiency of the OLED device.[3]

OLED Device Architecture Diagram

Caption: Role of this compound as the HTL in an OLED device.

Part 4: Standard Characterization Methodologies

To ensure the purity and verify the electronic properties of synthesized this compound, a suite of analytical techniques is employed. The following sections describe the purpose and general protocols for these essential characterizations.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Statement: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, and the number and chemical shifts of the carbon signals in ¹³C NMR, provide a definitive fingerprint of the molecule. This confirms that the desired Suzuki coupling has occurred and that starting materials are absent.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition:

-

Record the ¹H NMR spectrum. The aromatic region (typically 6.5-8.5 ppm) should show a complex multiplet pattern corresponding to the 19 aromatic protons. The N-H proton may appear as a broad singlet.

-

Record the ¹³C NMR spectrum. The spectrum should show distinct signals for all unique carbon environments in the molecule.

-

-

Validation: The obtained spectra should be compared against reference spectra or predicted shifts. The absence of signals corresponding to the starting Bis(4-bromophenyl)amine or phenylboronic acid validates the purity of the sample.

Protocol: Cyclic Voltammetry (CV)

Causality Statement: CV is a critical electrochemical technique used to determine the oxidation potential of the material. This value is directly used to calculate the HOMO energy level, which dictates the efficiency of hole injection from the anode. A reversible oxidation wave indicates that the molecule is stable in its oxidized (hole-carrying) state, a key requirement for a reliable HTM.

Methodology:

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent like dichloromethane or acetonitrile.

-

Working Solution: Dissolve a small amount (~1 mM) of this compound in the electrolyte solution.

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.

-

Internal Standard: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measurements.

-

Measurement: Scan the potential from an initial value (e.g., 0 V) to a positive potential until an oxidation peak is observed, then reverse the scan.

-

Data Analysis:

-

Determine the onset potential of the first oxidation wave (E_onset).

-

Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_onset vs Fc/Fc⁺ + 5.1] . The value of 5.1 eV is the absolute energy level of the Fc/Fc⁺ couple below the vacuum level.

-

Protocol: UV-Visible and Photoluminescence Spectroscopy

Causality Statement: UV-Vis spectroscopy identifies the electronic absorption properties and helps determine the optical bandgap of the material. Photoluminescence (PL) spectroscopy reveals its emissive properties. For an HTL, strong absorption in the UV region is expected, but it should ideally be transparent in the visible region to avoid re-absorbing light generated in the emissive layer.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of this compound in a UV-transparent solvent (e.g., dichloromethane or cyclohexane).

-

UV-Vis Measurement: Record the absorption spectrum using a spectrophotometer, typically from 200 to 800 nm. The wavelength of maximum absorption (λ_max) should be noted.

-

PL Measurement: Using a fluorometer, excite the sample at its λ_max. Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

-

Validation: The shape and position of the absorption and emission peaks are characteristic of the molecule's π-conjugated system. The absence of emission in the visible range confirms its suitability as a non-emissive transport material.

Conclusion

This compound stands as a cornerstone material in the field of organic electronics. Its robust synthesis via Suzuki coupling, excellent thermal stability, and appropriate electronic energy levels make it a highly effective and reliable hole-transport material. The characterization protocols outlined in this guide provide a framework for researchers to validate the quality and performance of this molecule, ensuring its successful integration into next-generation OLEDs, organic photovoltaics, and other advanced semiconductor applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(4-biphenylyl)amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the molecular structure, properties, synthesis, and applications of Bis(4-biphenylyl)amine (CAS No. 102113-98-4), a key intermediate in advanced organic materials.

Introduction: The Significance of a Bulky Secondary Amine

This compound, also known as Di([1,1'-biphenyl]-4-yl)amine, is an aromatic secondary amine characterized by its rigid, bulky biphenyl groups. Its chemical formula is C₂₄H₁₉N, with a molecular weight of approximately 321.42 g/mol .[1][2][3] This structure imparts significant thermal stability and specific electronic properties, making it a highly valuable building block in several advanced fields. Primarily, it serves as a critical intermediate for organic light-emitting diodes (OLEDs) and in the synthesis of novel pharmaceutical compounds.[1][4] Its utility in OLEDs stems from its role in creating materials for hole transport layers (HTLs), light-emitting layers, and barrier layers, where its electrochemical stability and charge-carrying capabilities are paramount.[1][5]

Molecular Structure and Physicochemical Properties

The core of this compound's functionality lies in its unique molecular architecture. The nitrogen atom is bonded to two biphenyl moieties at the 4-position, resulting in a non-planar, sterically hindered structure. This configuration inhibits intermolecular π-π stacking, which is crucial for maintaining amorphous thin-film morphology in OLED devices, thereby enhancing their efficiency and lifespan.

Below is a visualization of the molecular structure.

References

An In-depth Technical Guide to the Synthesis of Bis(4-biphenylyl)amine: Pathways and Mechanisms

Abstract

Bis(4-biphenylyl)amine is a crucial organic compound, widely recognized for its application as a hole-transporting material in advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs).[1][2] Its unique molecular structure, featuring two biphenyl groups linked to a central nitrogen atom, imparts desirable electronic and thermal properties.[1] This technical guide provides an in-depth exploration of the primary synthetic pathways for this compound, with a focus on the mechanistic underpinnings of these reactions. It is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound in Modern Electronics

The evolution of organic electronics is intrinsically linked to the development of high-performance organic semiconductor materials. This compound has emerged as a key player in this field, particularly in the architecture of OLEDs.[1] Within an OLED device, it often serves as a component of the hole-transport layer (HTL), facilitating the efficient movement of positive charge carriers (holes) from the anode to the emissive layer.[1][3][4] This function is critical for achieving high efficiency, brightness, and operational longevity in OLED displays and lighting.[1][3] The extended π-conjugation of the biphenyl groups contributes to its excellent charge-transport capabilities and thermal stability.[1]

This guide will delve into the two most prominent and industrially relevant methods for the synthesis of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will also explore a Suzuki coupling approach for the construction of the biphenyl moieties.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines, catalyzed by a palladium complex.[5][6][7] This reaction has largely superseded harsher, traditional methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[5]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][8]

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X) to form a Palladium(II) intermediate. This is often the rate-determining step.[8][9]

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[8]

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands, such as XPhos, have been shown to be particularly effective in promoting the reaction.[10]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methodologies for diarylamine synthesis.

Materials:

-

4-Bromobiphenyl (2 equivalents)

-

4-Biphenylamine (1 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

XPhos (ligand)

-

Sodium tert-butoxide (NaOt-Bu) (base)

-

Toluene (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobiphenyl, 4-biphenylamine, sodium tert-butoxide, and the XPhos ligand.

-

In a separate vial, pre-mix the Pd(OAc)₂ with a small amount of toluene to form a slurry.

-

Add the palladium catalyst slurry to the Schlenk flask.

-

Add anhydrous toluene to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Copper-Catalyzed Ullmann Condensation: The Classic Route to Diarylamines

The Ullmann condensation is a classic organic reaction that utilizes copper or a copper salt to catalyze the formation of C-O, C-S, and C-N bonds.[11][12] The C-N coupling variant, often referred to as the Goldberg reaction, is a well-established method for the synthesis of diarylamines.[11]

Mechanistic Considerations

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig amination. However, a plausible pathway involves the following steps:

-

Formation of a Copper(I) Amide: The copper catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.

-

Reductive Elimination: The desired diarylamine is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species.

Historically, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[11][13] Modern protocols have introduced the use of ligands, such as diamines or amino acids, which allow for milder reaction conditions and improved yields.[13]

Diagram: Proposed Catalytic Cycle of Ullmann Condensation

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol represents a modern, ligand-assisted Ullmann condensation.

Materials:

-

4-Iodobiphenyl (2 equivalents)

-

4-Biphenylamine (1 equivalent)

-

Copper(I) iodide (CuI) (catalyst)

-

1,10-Phenanthroline (ligand)

-

Potassium carbonate (K₂CO₃) (base)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

In a sealed tube, combine 4-iodobiphenyl, 4-biphenylamine, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

-

Add anhydrous DMF to the tube.

-

Seal the tube and heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Suzuki Coupling for Biphenyl Moiety Construction

An alternative and efficient strategy for the synthesis of this compound involves the initial construction of the diarylamine core followed by the formation of the biphenyl groups via a Suzuki coupling reaction.[14]

Reaction Overview

In this approach, bis(4-bromophenyl)amine is coupled with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base.[14]

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

Materials:

-

Bis(4-bromophenyl)amine (1 equivalent)

-

Phenylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

-

Potassium phosphate (K₃PO₄) (base)

-

Toluene

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve bis(4-bromophenyl)amine and phenylboronic acid in a mixture of toluene and ethanol.[14]

-

Bubble nitrogen through the solution for 15 minutes to degas.[14]

-

Add Pd(PPh₃)₄ and K₃PO₄ to the mixture.[14]

-

Heat the reaction to reflux under a nitrogen atmosphere overnight.[14]

-

After cooling, filter the reaction mixture and evaporate the solvent.[14]

-

Redissolve the solid in hot toluene and filter through a pad of Celite®/silica.[14]

-

Evaporate the solvent and wash the resulting white crystalline solid with hexane to obtain pure this compound.[14]

Comparative Analysis of Synthetic Pathways

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Suzuki Coupling Approach |

| Catalyst | Palladium | Copper | Palladium |

| Reaction Conditions | Milder (typically 80-120 °C) | Harsher (can be >200 °C, milder with ligands) | Moderate (reflux) |

| Substrate Scope | Broad | More limited, often requires activated aryl halides | Dependent on boronic acid availability |

| Functional Group Tolerance | High | Moderate | High |

| Ligand Requirement | Often necessary (e.g., phosphines) | Increasingly common for milder conditions | Often necessary |

| Key Advantage | High efficiency and generality[5][15] | Lower cost of catalyst | Excellent for constructing C-C bonds |

Conclusion

The synthesis of this compound is a critical process for the advancement of organic electronics. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, offering mild reaction conditions and broad functional group tolerance. The Ullmann condensation, while a more traditional method, remains a viable option, especially with modern advancements in ligand-assisted catalysis. The Suzuki coupling provides a powerful alternative for constructing the biphenyl frameworks. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and cost considerations. A thorough understanding of the mechanisms and protocols outlined in this guide will empower researchers to make informed decisions in the synthesis of this important class of materials.

References

- 1. nbinno.com [nbinno.com]

- 2. sunshine-oled.com [sunshine-oled.com]

- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | 102113-98-4 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Bis(4-biphenylyl)amine in Organic Solvents

Abstract

Introduction to Bis(4-biphenylyl)amine: Structure, Properties, and Applications

This compound, with the molecular formula C₂₄H₁₉N, is a high-purity, white crystalline powder essential for various advanced applications.[3][4] Its molecular structure, featuring two biphenyl groups attached to a central nitrogen atom, results in an extended aromatic system.[3] This configuration is fundamental to its utility as a hole-transport layer material in Organic Light-Emitting Diodes (OLEDs) and its role in organic photovoltaics and field-effect transistors.[3] In the pharmaceutical realm, it serves as a critical intermediate in the synthesis of novel drug compounds.[1][2][4]

A foundational understanding of its physicochemical properties is crucial for its application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102113-98-4 | [1][2][3][4] |

| Molecular Formula | C₂₄H₁₉N | [1][3][4] |

| Molecular Weight | 321.41 g/mol | [1][4] |

| Appearance | White to Off-White Solid/Powder | [1] |

| Melting Point | 209 °C | [1] |

| Boiling Point (Predicted) | 507.0 ± 39.0 °C | [1] |

| Density (Predicted) | 1.123 ± 0.06 g/cm³ | [1] |

Theoretical Framework: Understanding the Solubility of a Large Aromatic Amine

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a cornerstone for predicting solubility.[5] For this compound, its large, nonpolar, and rigid aromatic structure is the dominant factor influencing its solubility.

-

Van der Waals Forces: The extensive surface area of the biphenyl groups leads to significant London dispersion forces, which are the primary interactions between the solute molecules and with nonpolar solvents.

-

Polarity: The nitrogen atom introduces a slight polarity and the capacity for weak hydrogen bonding, but the overwhelming hydrophobic nature of the two large biphenyl rings significantly diminishes its solubility in polar solvents like water.[6]

-

Molecular Size and Shape: The large molecular size of this compound means that a significant amount of energy is required to overcome the crystal lattice energy and to create a cavity in the solvent for the solute molecule.[5]

These factors predict that this compound will exhibit preferential solubility in nonpolar or moderately polar organic solvents that can effectively interact with its large aromatic structure.

Qualitative and Known Solubility Data

While precise quantitative solubility data is sparse in the literature, qualitative information has been reported. This provides a valuable starting point for solvent selection in various applications.

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Class | Reported Solubility | Reference |

| Dichloromethane | Chlorinated | Soluble | |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [1] |

| Chloroform | Chlorinated | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1] |

| Toluene | Aromatic Hydrocarbon | Soluble (when hot) | [1] |

| Hexane | Aliphatic Hydrocarbon | Insoluble (used for washing) | [1] |

This data aligns with the theoretical principles, indicating a preference for less polar organic solvents. The slight solubility in polar aprotic solvents like DMSO and acetonitrile is likely due to a combination of dipole-dipole interactions and dispersion forces.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a robust and reliable experimental protocol is essential. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method, which is suitable for determining the equilibrium solubility of crystalline organic compounds like this compound.

Materials and Equipment

-

Solute: High-purity this compound (≥99%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

-

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is critical to ensure that a saturated solution is achieved at equilibrium.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, carefully remove the vials from the shaker, ensuring the temperature is maintained.

-

Separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at a high speed to pellet the excess solid.

-

Immediately after centrifugation, carefully draw the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Self-Validating System and Best Practices

-

Multiple Replicates: Perform each solubility determination in at least triplicate to ensure the reproducibility of the results.

-

Purity Confirmation: The purity of the this compound and the solvents should be confirmed before use, as impurities can significantly affect solubility.

-

Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is highly temperature-dependent.

-

Material Compatibility: Ensure that all materials (vials, caps, filters) are compatible with the organic solvents being used.

Visualizing the Workflow and Relationships

Diagrams created using Graphviz provide clear visual representations of the experimental process and the factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound remains to be compiled, this technical guide provides the foundational knowledge and practical tools necessary for researchers to navigate this critical aspect of its chemical properties. A thorough understanding of its molecular structure and the principles of solubility, combined with the robust experimental protocol detailed herein, empowers scientists and developers to generate the precise data required for their specific applications, from optimizing reaction conditions in pharmaceutical synthesis to formulating advanced materials for organic electronics.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Bis(4-biphenylyl)amine

Introduction: Elucidating the Molecular Architecture of a Key Organic Intermediate

Bis(4-biphenylyl)amine, a significant intermediate in the synthesis of advanced materials and pharmaceuticals, possesses a unique molecular structure that dictates its chemical behavior and suitability for various applications.[1][2] A comprehensive understanding of its spectroscopic signature is paramount for researchers and drug development professionals to ensure identity, purity, and structural integrity. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of the expected spectral features, outline detailed experimental protocols, and interpret the resulting data, offering a complete spectroscopic profile of this important diarylamine.

Molecular Structure and Expected Spectroscopic Features

This compound (CAS No. 102113-98-4) is a secondary aromatic amine with the molecular formula C₂₄H₁₉N.[3] Its structure consists of a central nitrogen atom bonded to two 4-biphenylyl groups. This arrangement results in a complex and informative spectroscopic profile.

dot

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

Experimental Protocol: NMR Analysis

dot

Caption: Experimental Workflow for NMR Spectroscopy

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the anisotropic effects of the aromatic rings.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 5.0 - 6.0 | Broad singlet | 1H |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | 18H |

Interpretation:

-

N-H Proton: The proton attached to the nitrogen will appear as a broad singlet in the midfield region of the spectrum. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: The eighteen aromatic protons will resonate in the downfield region (7.0-8.0 ppm). Due to the complex coupling patterns between adjacent and non-equivalent protons on the biphenyl rings, this region will likely appear as a series of overlapping multiplets. High-field NMR instrumentation may be required to resolve these signals fully.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a distinct signal for each unique carbon environment in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Quaternary Aromatic Carbons | 130 - 145 |

| Aromatic C-H | 115 - 130 |

Interpretation:

-

Aromatic C-N Carbon: The carbon atoms directly bonded to the nitrogen will be the most downfield of the aromatic signals due to the deshielding effect of the electronegative nitrogen atom.

-

Quaternary Aromatic Carbons: The quaternary carbons at the junction of the two phenyl rings in the biphenyl moieties will also appear in the downfield region.

-

Aromatic C-H Carbons: The remaining protonated aromatic carbons will resonate in the typical aromatic region. The symmetry of the molecule will result in fewer signals than the total number of aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

dot

Caption: Experimental Workflow for FT-IR Spectroscopy

Interpreting the FT-IR Spectrum of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium, sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| C=C Aromatic Stretch | 1580 - 1620 and 1450 - 1500 | Medium to strong, sharp |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |

| Aromatic C-H Bending (Out-of-plane) | 690 - 900 | Strong |

Interpretation:

-

N-H Stretch: A characteristic sharp, medium-intensity peak in the region of 3350-3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

-

Aromatic C-H Stretch: The presence of multiple aromatic rings will give rise to several medium to weak absorption bands just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Two or more sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-N Stretch: A strong absorption band in the 1250-1350 cm⁻¹ range corresponds to the stretching vibration of the aromatic carbon to nitrogen bond.

-

Aromatic C-H Bending: Strong absorptions in the fingerprint region (690-900 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound is expected to result in significant absorption in the UV region.

Experimental Protocol: UV-Vis Analysis

dot

Caption: Experimental Workflow for UV-Vis Spectroscopy

Interpreting the UV-Vis Spectrum of this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 350 | High |

| n → π | 300 - 400 | Low |

Interpretation:

-

π → π Transitions:* Due to the extensive system of conjugated π-electrons in the biphenyl groups, strong absorption bands corresponding to π → π* transitions are expected in the UV region. The exact position of the maximum absorbance (λmax) will be influenced by the solvent polarity.

-

n → π Transitions:* The non-bonding electrons on the nitrogen atom can also undergo transitions to an anti-bonding π* orbital (n → π). These transitions are typically of lower intensity compared to π → π transitions and may appear as a shoulder on the main absorption band.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, FT-IR, and UV-Vis spectroscopy provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy details the connectivity and chemical environment of each proton and carbon atom. FT-IR spectroscopy confirms the presence of key functional groups, namely the secondary amine and aromatic rings. UV-Vis spectroscopy elucidates the electronic structure and extent of conjugation within the molecule. Together, these techniques offer a powerful analytical toolkit for researchers and professionals working with this important organic compound, ensuring its quality and facilitating its application in various scientific endeavors.

References

A Comprehensive Guide to the Thermal Analysis of Bis(4-biphenylyl)amine: Methodologies and Expected Characteristics

Abstract

Bis(4-biphenylyl)amine is a significant organic intermediate, particularly in the fields of organic light-emitting diodes (OLEDs) and pharmaceutical development.[1] Its thermal stability is a critical parameter that dictates its processing, performance, and shelf-life. This guide provides an in-depth exploration of the thermal properties of this compound, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols for the characterization of this high-melting-point aromatic amine, and discuss the interpretation of the expected thermal events. The objective is to equip researchers and professionals with a robust framework for the comprehensive thermal analysis of this compound.

Introduction to this compound and the Imperative of Thermal Analysis

This compound, also known as 4,4'-Iminobis(biphenyl), is a crystalline solid with a reported melting point of approximately 209 °C.[2][3][4] Its molecular structure, comprising two biphenyl groups linked by a secondary amine, imparts significant rigidity and a high molecular weight (321.41 g/mol ).[1][3] These structural features suggest a high degree of thermal stability, a crucial attribute for its applications in materials science and as a pharmaceutical intermediate.[5]

Thermal analysis techniques are indispensable for characterizing such materials.[6] They provide quantitative data on how a substance's physical and chemical properties change with temperature. For a compound like this compound, this data is vital for:

-

Purity Assessment: The sharpness of the melting peak in a DSC thermogram is a strong indicator of purity.[7]

-

Processing Parameters: Understanding the melting and decomposition temperatures is essential for defining safe and effective conditions for manufacturing and formulation.

-

Stability and Shelf-Life: TGA can determine the onset of thermal decomposition, providing insights into the material's long-term stability under various thermal stresses.

-

Polymorph Identification: DSC can be used to identify different crystalline forms (polymorphs) of a compound, which can have different physical properties and bioavailability.

This guide will provide the foundational knowledge and practical protocols to leverage TGA and DSC for a thorough characterization of this compound.

Core Principles of Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] The resulting data is typically plotted as mass or mass percent versus temperature, known as a thermogram. The first derivative of this curve (DTG) shows the rate of mass change and can help to identify distinct thermal events.

For this compound, TGA is primarily used to determine its thermal stability and decomposition profile. The analysis can reveal:

-

The temperature at which decomposition begins (onset temperature).

-

The temperature at which the rate of decomposition is maximal.

-

The amount of residual mass at the end of the analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] This allows for the detection of thermal transitions, which are processes that involve a change in enthalpy or heat capacity.

For this compound, DSC is instrumental in identifying:

-

Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid. This appears as an endothermic peak on the DSC curve.

-

Heat of Fusion (ΔHf): The amount of energy required to melt the sample, which can be calculated from the area of the melting peak.

-

Glass Transition Temperature (Tg): If the material can exist in an amorphous state, the temperature at which it transitions from a rigid, glassy state to a more rubbery state. This is observed as a step-change in the baseline of the DSC curve.

-

Crystallization Temperature (Tc): The temperature at which an amorphous sample crystallizes upon heating, which is an exothermic event.

Experimental Protocols for the Thermal Analysis of this compound

The following protocols are designed to provide a comprehensive thermal characterization of this compound. The causality behind the experimental choices is explained to ensure a thorough understanding of the methodology.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature analysis).

-

Experimental Parameters:

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition and to study the intrinsic thermal stability of the compound.[6]

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard practice for initial screening and provides a good balance between resolution and experiment time.[10]

-

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.

-

Identify the temperature of maximum decomposition rate from the peak of the first derivative (DTG) curve.

-

Record the percentage of residual mass at 600 °C.

-

Expected Results and Interpretation:

Given its aromatic amine structure, this compound is expected to be thermally stable to a relatively high temperature. Decomposition is likely to occur in a single, sharp step, characteristic of the breakdown of a pure organic compound. A significant weight loss is expected, with a low percentage of residual char, especially in an inert atmosphere.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, heat of fusion, and identify any other thermal transitions of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a hermetically sealed aluminum pan. Hermetic sealing prevents any loss of sample due to sublimation at elevated temperatures.

-

Experimental Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 250 °C at a heating rate of 10 °C/min. This scan will provide information on the melting of the as-received sample and erase its thermal history.

-

-

Cooling Scan:

-

Cool from 250 °C to 30 °C at a controlled rate of 10 °C/min. This will show any crystallization behavior from the melt.

-

-

Second Heating Scan:

-

Ramp from 30 °C to 250 °C at a heating rate of 10 °C/min. This scan provides information on the thermal properties of the material after a controlled thermal history, often revealing a clearer glass transition if the material can be quenched into an amorphous state.

-

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

From the first heating scan, determine the onset temperature and peak temperature of the melting endotherm. The peak temperature is generally taken as the melting point.

-

Calculate the heat of fusion (ΔHf) by integrating the area of the melting peak.

-

Examine the second heating scan for a glass transition (Tg), which would appear as a step-change in the baseline.

-

Expected Results and Interpretation:

A sharp endothermic peak is expected in the first heating scan around 209 °C, corresponding to the melting of the crystalline solid.[2][3][4] The sharpness of this peak is an indicator of the sample's purity; a broad peak would suggest the presence of impurities. The heat of fusion will provide a quantitative measure of the energy required to disrupt the crystal lattice. During the cooling scan, an exothermic peak may be observed, indicating recrystallization. The second heating scan will confirm the melting behavior and may reveal a glass transition if the compound can be at least partially quenched into an amorphous state upon cooling.

Data Presentation and Visualization

Table 1: Summary of Expected Thermal Properties of this compound

| Thermal Property | Analytical Technique | Expected Value/Observation | Significance |

| Melting Point (Tm) | DSC | A sharp endothermic peak around 209 °C.[2][3][4] | A key physical property for identification and a primary indicator of purity. A narrow melting range signifies high purity.[7] |

| Heat of Fusion (ΔHf) | DSC | A positive enthalpy value determined from the area of the melting peak. | Quantifies the energy required to melt the crystalline structure. Useful for understanding crystal lattice energy and for polymorph characterization. |

| Decomposition Temperature (Td) | TGA | Onset of significant weight loss is expected to be well above the melting point, likely in the range of 300-400 °C. | Defines the upper limit of the material's thermal stability. Critical for setting processing temperatures and for assessing long-term stability at elevated temperatures. |

| Glass Transition (Tg) | DSC | May not be observable if the compound readily crystallizes from the melt. If present, it would appear as a baseline step. | Indicates the transition from a rigid, glassy amorphous state to a more flexible, rubbery state. Important for understanding the mechanical properties of any amorphous phase of the material. |

Diagrams of Experimental Workflows

References

- 1. sunshine-oled.com [sunshine-oled.com]

- 2. This compound | 102113-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 102113-98-4 [amp.chemicalbook.com]

- 5. This compound | 102113-98-4 [chemicalbook.com]

- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 7. infinitalab.com [infinitalab.com]

- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

An In-Depth Technical Guide to the Electrochemical Characteristics of Bis(4-biphenylyl)amine

Introduction: The Pivotal Role of Bis(4-biphenylyl)amine in Organic Electronics

This compound, a secondary arylamine, is a significant building block in the realm of organic electronics.[1] Its molecular architecture, characterized by two biphenyl moieties linked to a central nitrogen atom, imparts favorable electronic properties, making it a cornerstone for the development of high-performance organic semiconductor materials. This guide delves into the core electrochemical characteristics of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its redox behavior and its implications for various applications, most notably as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[2] The extended π-conjugation across the molecule facilitates efficient charge delocalization, a critical attribute for effective charge transport.

Redox Behavior and Frontier Molecular Orbitals

The defining electrochemical feature of this compound is its ability to undergo reversible oxidation. This process involves the removal of an electron from the highest occupied molecular orbital (HOMO), forming a stable radical cation. The potential at which this oxidation occurs is a crucial parameter, as it directly relates to the energy of the HOMO level, a key determinant of a material's suitability for hole injection and transport in electronic devices.

Cyclic voltammetry is the primary technique employed to probe these redox properties. In a typical experiment, a solution of this compound exhibits a reversible oxidation wave, indicating that the molecule can be oxidized and then reduced back to its neutral state without significant degradation.

Quantitative Electrochemical Data

The key electrochemical parameters for this compound are summarized in the table below. This data is essential for device engineering, as it allows for the precise alignment of energy levels within a multilayered organic electronic device to ensure efficient charge injection and transport.

| Parameter | Value | Method | Reference |

| Oxidation Potential (Eox) | 0.98 V (vs. Ag/AgCl) | Cyclic Voltammetry | Grazulevicius et al., 1999 |

| Ionization Potential (Ip) | 5.4 eV | Photoelectron Spectroscopy in Air (PESA) | Grazulevicius et al., 1999 |

| HOMO Energy Level | -5.4 eV | Estimated from Ip | Grazulevicius et al., 1999 |

Note: The HOMO level is often estimated from the ionization potential, as these two values are closely related.

The relatively low ionization potential and corresponding HOMO energy level of this compound make it an excellent candidate for a hole-transporting layer (HTL). It can efficiently accept holes from a typical anode material, such as indium tin oxide (ITO), and transport them to the emissive layer of an OLED.

Experimental Protocol: Probing the Electrochemical Characteristics with Cyclic Voltammetry

The following protocol provides a detailed, step-by-step methodology for determining the electrochemical properties of this compound using cyclic voltammetry. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Preparation of the Electrolyte Solution

-

Step 1.1: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, polar aprotic solvent like acetonitrile or dichloromethane.

-

Causality: A supporting electrolyte is crucial to minimize the solution's resistance and ensure that the measured current is due to the redox reaction of the analyte, not ion migration. Anhydrous and aprotic solvents are used to prevent unwanted side reactions with water or protic species, which can interfere with the electrochemical measurements of organic compounds.

-

Preparation of the Analyte Solution

-

Step 2.1: Dissolve a small, accurately weighed amount of high-purity this compound in the prepared electrolyte solution to achieve a concentration of approximately 1 mM.

-

Causality: A low concentration of the analyte is used to ensure that the diffusion of the electroactive species to the electrode surface is the rate-limiting step, a fundamental assumption in many electrochemical models. High purity is essential to avoid peaks from impurities in the voltammogram.

-

Electrochemical Cell Setup

-

Step 3.1: Assemble a standard three-electrode electrochemical cell.

-

Working Electrode: A glassy carbon or platinum disk electrode. This is where the oxidation of this compound will occur.

-

Reference Electrode: A non-aqueous Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference. This provides a stable potential against which the working electrode's potential is measured.

-

Counter Electrode: A platinum wire or mesh. This electrode completes the electrical circuit, and its surface area should be larger than that of the working electrode to ensure that the reactions at the counter electrode do not limit the overall current.

-

-

Step 3.2: Fill the cell with the analyte solution and purge with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Causality: Oxygen is electroactive and its reduction can interfere with the measurement of the analyte's redox processes. Purging with an inert gas removes dissolved oxygen from the solution.

-

Cyclic Voltammetry Measurement

-

Step 4.1: Connect the electrodes to a potentiostat.

-

Step 4.2: Set the initial potential to a value where no reaction occurs (e.g., 0 V).

-

Step 4.3: Set the switching potential to a value sufficiently positive to observe the oxidation of this compound (e.g., +1.5 V).

-

Step 4.4: Set the scan rate (e.g., 100 mV/s).

-

Step 4.5: Initiate the potential sweep. The potential will be scanned from the initial value to the switching potential and then back to the initial potential.

-

Step 4.6: Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

Step 4.7 (Optional but Recommended): Perform a scan of a known internal reference, such as ferrocene, under the same conditions to accurately calibrate the potential of the reference electrode.

Experimental Workflow Diagram

Caption: Workflow for Cyclic Voltammetry of this compound.

Interpreting the Cyclic Voltammogram

The cyclic voltammogram of this compound provides a wealth of information about its electrochemical behavior.

-

Oxidation Peak (Epa): The potential at which the anodic (oxidation) peak current is at its maximum.

-

Reduction Peak (Epc): The potential at which the cathodic (reduction) peak current is at its maximum on the reverse scan.

-

Half-Wave Potential (E1/2): The average of the anodic and cathodic peak potentials, (Epa + Epc)/2. For a reversible process, this is a good approximation of the standard redox potential.

-

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials, |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. A value close to this indicates a fast and reversible electron transfer.

-

Peak Current Ratio (ipa/ipc): The ratio of the anodic to cathodic peak currents. For a reversible process where the product of the oxidation is stable, this ratio is close to unity.

Logical Relationship in Data Interpretation

Caption: From Cyclic Voltammogram to Device Performance Prediction.

Conclusion: A Versatile Material with Tunable Electrochemical Properties

This compound stands out as a robust and versatile hole-transporting material, largely due to its favorable electrochemical characteristics. Its reversible oxidation at a relatively low potential ensures efficient hole injection and transport with good operational stability. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to understand, characterize, and effectively utilize this compound in the development of next-generation organic electronic devices. Further derivatization of the biphenyl or amine moieties offers a pathway to fine-tune these electrochemical properties, opening up new avenues for the rational design of even more efficient and stable materials for a wide array of optoelectronic applications.

References

A Technical Guide to Bis(4-biphenylyl)amine: A Core Scaffold for Advanced Pharmaceutical Synthesis

Abstract

Bis(4-biphenylyl)amine (CAS No. 102113-98-4) is a sterically significant secondary diarylamine that serves as a pivotal intermediate in the fields of organic synthesis and materials science. While widely recognized for its application in organic light-emitting diodes (OLEDs), its role as a foundational building block in medicinal chemistry is of growing importance. This guide provides an in-depth technical overview of its chemical properties, robust synthetic methodologies, and its strategic application as a core scaffold for the development of complex, biologically active molecules. We will explore the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and discuss the rationale for its use in constructing novel pharmaceutical candidates.

Introduction to this compound

This compound is an aromatic amine characterized by a central nitrogen atom bonded to two biphenyl groups at the 4-position. This structure imparts a unique combination of rigidity, bulk, and electronic properties, making it an attractive starting point for more complex molecular architectures.[1] In pharmaceutical research, such rigid scaffolds are invaluable for probing the topology of protein binding pockets and developing ligands with high specificity.

Chemical Identity and Nomenclature

-

IUPAC Name: N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine

-

Common Synonyms: 4,4'-Iminobis(biphenyl), Di(biphenyl-4-yl)amine, N,N-Bis(4-phenylphenyl)amine[2][3]

-

CAS Number: 102113-98-4[2]

-

Molecular Formula: C₂₄H₁₉N[4]

-

Molecular Weight: 321.41 g/mol [4]

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. Its high melting point and thermal stability are indicative of a well-ordered, crystalline solid structure, which is advantageous for purification and handling. Its solubility in common organic solvents facilitates its use in a variety of reaction conditions.[5]

| Property | Value | Source |

| Appearance | White to off-white powder/crystalline solid | [1][4] |

| Melting Point | 209 °C | [2] |

| Boiling Point | 507.0 ± 39.0 °C (Predicted) | [2] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | ≥99% (Typical) | [4] |

| Solubility | Soluble in acetonitrile, chloroform, DMSO | [5] |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is most effectively achieved through modern cross-coupling methodologies. The predominant route involves a palladium-catalyzed reaction, which offers high yields and functional group tolerance.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The most cited laboratory-scale synthesis involves a Suzuki-Miyaura coupling reaction. This method builds the final molecule by forming carbon-carbon bonds between a pre-formed diarylamine core (Bis(4-bromophenyl)amine) and phenylboronic acid.

Reaction Scheme: Bis(4-bromophenyl)amine + 2 Phenylboronic Acid → this compound

This choice of reaction is strategic. The C-Br bonds are readily activated by the palladium catalyst, and boronic acids are generally stable, commercially available, and have environmentally benign byproducts.

Caption: Figure 2: Workflow for the Synthesis of this compound.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of Bis(4-bromophenyl)amine, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base (e.g., K₃PO₄), transfers its phenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Caption: Figure 3: Generalized Palladium Catalytic Cycle for Suzuki Coupling.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from established procedures for the synthesis of this compound.[2]

Materials:

-

Bis(4-bromophenyl)amine (4.0 g, 12.3 mmol)

-

Phenylboronic acid (4.0 g, 32.7 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.4 g, 1.23 mmol)

-

Potassium phosphate (K₃PO₄) (13.5 g, 64 mmol)

-

Toluene (250 mL)

-

Ethanol (60 mL)

Procedure:

-

Inert Atmosphere Preparation: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Bis(4-bromophenyl)amine, phenylboronic acid, toluene, and ethanol.

-

Degassing: Bubble nitrogen gas through the solution for 15 minutes while stirring. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reagent Addition: Add Pd(PPh₃)₄ and K₃PO₄ to the flask. Causality: The palladium complex is the catalyst, and K₃PO₄ is the base required to activate the boronic acid for the transmetalation step.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture through paper to remove inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Redissolve the crude solid in hot, nitrogen-purged toluene. Filter the hot solution through a pad of Celite® and silica gel to remove residual palladium catalyst.

-

Isolation: Evaporate the toluene. Wash the resulting white crystalline solid with hexane to remove non-polar impurities and air dry to yield the final product. A typical yield is around 3.8 g.[2]

Role as a Pharmaceutical Intermediate and Core Scaffold

While this compound is broadly cited as a pharmaceutical intermediate, its primary value lies in its function as a core scaffold or platform intermediate .[1][2][6] Rather than being a direct precursor to a single marketed drug, it serves as a robust starting point for creating libraries of complex triarylamine derivatives for drug discovery screening.

The biphenyl motifs provide a rigid, well-defined three-dimensional structure that can be used to systematically probe the binding sites of biological targets like enzymes and receptors. Research into related structures has shown the utility of the biphenylamine scaffold in developing potent therapeutic agents. For example, complex derivatives have been investigated as human neurokinin-3 (hNK-3) receptor antagonists and as potential anticonvulsant agents.[7][8]

Strategic Application in Medicinal Chemistry

A common strategy in drug discovery is to use a core like this compound and introduce further chemical diversity. The aromatic rings can be functionalized to modulate properties like solubility, metabolism, and target affinity.

For instance, a medicinal chemist could use this compound as a platform to synthesize a library of potential kinase inhibitors, a class of drugs often featuring extended aromatic systems. The workflow below illustrates a hypothetical, yet chemically sound, pathway for this purpose.

Caption: Figure 4: Use of this compound as a Platform Intermediate.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized material.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 7.0-7.8 ppm) due to the multiple, distinct phenyl protons. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR would show a series of signals in the aromatic region (approx. 115-150 ppm), corresponding to the 10 unique carbon environments in the molecule's symmetric structure.

-

Infrared (IR) Spectroscopy: Key peaks would include an N-H stretch around 3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 321.4.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, which is typically expected to be ≥99%.[3]

Safety, Handling, and Storage

As with any fine chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: May cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture to ensure stability.[4]

Conclusion and Future Outlook

This compound is a high-value intermediate whose utility extends from materials science to pharmaceutical development. While its most prominent commercial application is currently in OLED technology, its role in medicinal chemistry as a rigid, sterically defined core scaffold is significant. It provides an excellent platform for the synthesis of diverse libraries of compounds aimed at complex biological targets. As drug discovery continues to demand novel molecular architectures, the strategic use of platform intermediates like this compound will remain a cornerstone of innovation, enabling researchers to efficiently explore chemical space and develop the next generation of therapeutic agents.

References

- 1. cynorlaboratories.com [cynorlaboratories.com]

- 2. This compound CAS#: 102113-98-4 [amp.chemicalbook.com]

- 3. watson-int.com [watson-int.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to Bis(4-biphenylyl)amine: Synthesis, Properties, and Applications

Abstract

Bis(4-biphenylyl)amine, also known as di([1,1'-biphenyl]-4-yl)amine, is a significant organic compound with the chemical formula C₂₄H₁₉N.[1] Characterized by its structure of two biphenyl groups linked to a central nitrogen atom, this molecule has garnered substantial interest within the scientific community, particularly in the realm of materials science. Its extended aromatic system imparts unique electronic and photophysical properties, making it a cornerstone as a hole-transporting material in organic light-emitting diodes (OLEDs) and an emerging component in advanced photovoltaic devices. This guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and diverse applications of this compound, tailored for researchers and professionals in drug development and materials science.

Introduction and Historical Context

The precise historical genesis of this compound is not extensively documented in a single seminal publication. Its development is intrinsically linked to the broader advancements in the synthesis of triarylamines, a class of compounds that became increasingly important with the rise of organic electronics. The late 20th century saw a surge in the development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which provided efficient and versatile routes to C-N bond formation.[2] These synthetic innovations were pivotal in enabling the creation of complex aromatic amines like this compound, paving the way for their exploration in various technological applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] Its rigid, non-planar structure, arising from the rotation of the biphenyl groups, influences its solubility and thermal stability.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₉N | [1] |

| Molecular Weight | 321.41 g/mol | [1] |

| Melting Point | 209 °C | [4] |

| Boiling Point (Predicted) | 507.0 ± 39.0 °C | [4] |

| Density (Predicted) | 1.123 ± 0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and DMSO. | [3] |

| Appearance | White to off-white solid. | [3] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the biphenyl groups. The integration of these signals would correspond to the 18 aromatic protons. A broad singlet, characteristic of the N-H proton, may also be observed.

-